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Compound of Interest

Compound Name: 4-Vinylbenzaldehyde

Cat. No.: B157712 Get Quote

This guide provides a comprehensive overview of the spectroscopic data for 4-
Vinylbenzaldehyde (also known as 4-formylstyrene), a valuable intermediate in organic

synthesis. The document is intended for researchers, scientists, and professionals in drug

development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data.

Data Presentation
The following tables summarize the key quantitative spectroscopic data for 4-
Vinylbenzaldehyde.

Table 1: ¹H NMR Spectroscopic Data for 4-Vinylbenzaldehyde
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

9.97 Singlet -
Aldehyde proton (-

CHO)

7.85 Doublet 8.2
Aromatic protons

(ortho to -CHO)

7.55 Doublet 8.2
Aromatic protons

(ortho to vinyl)

6.75 Doublet of Doublets 17.6, 10.9
Vinylic proton (-

CH=CH₂)

5.90 Doublet 17.6
Vinylic proton (trans to

phenyl)

5.45 Doublet 10.9
Vinylic proton (cis to

phenyl)

Table 2: ¹³C NMR Spectroscopic Data for 4-Vinylbenzaldehyde

Chemical Shift (δ) ppm Assignment

191.9 Aldehyde Carbonyl (C=O)

140.5 Aromatic Carbon (C-CH=CH₂)

136.1 Aromatic Carbon (C-CHO)

135.9 Vinylic Carbon (-CH=CH₂)

130.1 Aromatic Carbons (CH, ortho to -CHO)

127.0 Aromatic Carbons (CH, ortho to vinyl)

117.1 Vinylic Carbon (-CH=CH₂)

Table 3: Infrared (IR) Spectroscopy Data for 4-Vinylbenzaldehyde
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Wavenumber (cm⁻¹) Intensity Assignment

~3050 Medium Aromatic C-H Stretch

~2820, ~2720 Medium
Aldehyde C-H Stretch (Fermi

doublet)

~1700 Strong Aldehyde C=O Stretch

~1600, ~1580 Medium-Strong Aromatic C=C Stretch

~1630 Medium Vinylic C=C Stretch

~990, ~910 Strong
Vinylic C-H Bending (out-of-

plane)

~830 Strong
para-disubstituted Aromatic C-

H Bending

Table 4: Mass Spectrometry (MS) Data for 4-Vinylbenzaldehyde

m/z Relative Intensity Assignment

132 High [M]⁺ (Molecular Ion)

131 Base Peak [M-H]⁺

103 Medium [M-CHO]⁺

77 Medium [C₆H₅]⁺

Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for 4-
Vinylbenzaldehyde.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A solution of 4-Vinylbenzaldehyde (5-10 mg) is prepared in an

appropriate deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃) in a standard 5 mm NMR tube. A

small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm).
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Instrumentation: Data is acquired on a 400 MHz (or higher) NMR spectrometer.

¹H NMR Acquisition:

The spectrometer is tuned and the magnetic field is shimmed to achieve homogeneity.

A standard one-pulse ¹H NMR experiment is performed.

Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a

relaxation delay of 1-5 seconds. Typically, 8-16 scans are co-added to improve the signal-

to-noise ratio.

¹³C NMR Acquisition:

A proton-decoupled ¹³C NMR experiment is performed.

A larger number of scans (e.g., 1024 or more) is typically required due to the low natural

abundance of ¹³C.

The spectral width is set to encompass the expected range of carbon chemical shifts (0-

200 ppm).

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-

corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent

peak or TMS.

2.2 Infrared (IR) Spectroscopy

Sample Preparation:

Neat Liquid: A drop of liquid 4-Vinylbenzaldehyde is placed between two salt plates (e.g.,

NaCl or KBr) to form a thin film.

Solution: A dilute solution (1-5%) of the compound is prepared in a suitable solvent (e.g.,

CCl₄ or CS₂) and placed in a liquid IR cell.

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used.
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Data Acquisition:

A background spectrum of the salt plates (or the solvent-filled cell) is recorded.

The sample is placed in the beam path and the sample spectrum is recorded.

The instrument software automatically subtracts the background from the sample

spectrum to produce the final IR spectrum.

Typically, 16-32 scans are co-added to obtain a high-quality spectrum in the range of

4000-400 cm⁻¹.

2.3 Mass Spectrometry (MS)

Sample Preparation: A dilute solution of 4-Vinylbenzaldehyde is prepared in a volatile

organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 µg/mL to

10 µg/mL.

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for

sample introduction and separation, is used. Electron Ionization (EI) is a common ionization

technique for this type of molecule.

Data Acquisition:

The sample is introduced into the ion source where it is vaporized and bombarded with

high-energy electrons (typically 70 eV).

The resulting positively charged ions and fragments are accelerated into the mass

analyzer (e.g., a quadrupole).

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

The detector records the abundance of each ion, generating the mass spectrum.

Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 4-Vinylbenzaldehyde.
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To cite this document: BenchChem. [An In-depth Technical Guide to the Spectroscopic Data
of 4-Vinylbenzaldehyde]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b157712#spectroscopic-data-nmr-ir-mass-spec-of-4-
vinylbenzaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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